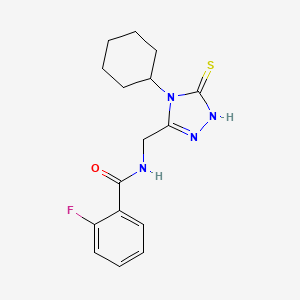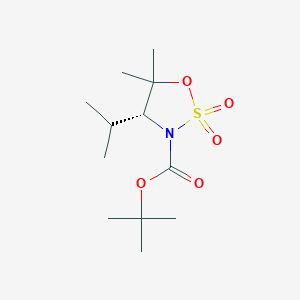
2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetonitrile” is a derivative of "6,7-Dimethoxy-3,4-dihydroisoquinolin-1(2H)-one" . It has a molecular weight of 207.23 . The compound is solid in physical form and is stored at room temperature under an inert atmosphere .
Synthesis Analysis
The compound readily reacts with acyl iso(thio)cyanates to afford in high yields 1,2-fused oxo- and thioxodihydropyrimidoisoquinolines and thiouracyloisoquinolines . The reaction of the enamine with primary amines of diverse classes in the presence of 2 equiv of formaldehyde resulted in 1,2-fused N-substituted tetrahydropyrimidinoisoquinolines .Molecular Structure Analysis
The IUPAC name of the parent compound is 6,7-dimethoxy-3,4-dihydro-1(2H)-isoquinolinone . The InChI code is 1S/C11H13NO3/c1-14-9-5-7-3-4-12-11(13)8(7)6-10(9)15-2/h5-6H,3-4H2,1-2H3,(H,12,13) .Chemical Reactions Analysis
The compound in the enamine form readily reacts with acyl iso(thio)cyanates affording in high yields 1,2-fused oxo- and thioxodihydropyrimidoisoquinolines and thiouracyloisoquinolines . The reaction of the enamine with primary amines of diverse classes in the presence of 2 equiv of formaldehyde resulted in 1,2-fused N-substituted tetrahydropyrimidinoisoquinolines .Physical And Chemical Properties Analysis
The compound is solid in physical form . It has a molecular weight of 207.23 . It is stored at room temperature under an inert atmosphere .Aplicaciones Científicas De Investigación
Synthesis and Reactivity : Awad et al. (2001) explored the synthesis of this compound via the Bischler-Napieralski method, leading to the formation of various pyrroloisoquinoline derivatives. These compounds have potential applications in organic chemistry and pharmacology due to their distinct structural features (Awad et al., 2001).
Enantioselective Synthesis in Alkaloid Preparation : Blank and Opatz (2011) discussed the deprotonation and alkylation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile, a related compound, for the synthesis of various alkaloids. This indicates its importance in the synthesis of naturally occurring compounds with potential biological activities (Blank & Opatz, 2011).
Antimicrobial and Antifungal Activities : Surikova et al. (2015) synthesized 3-substituted dihydroisoquinolinium chlorides from this compound and evaluated their weak antimicrobial and antifungal activities. This suggests its role in developing potential antimicrobial agents (Surikova et al., 2015).
Novel Heterocyclic Syntheses : Abdelhamid et al. (2020) utilized this compound in the Hantzsch-like synthesis of azaphenanthrene derivatives, demonstrating its versatility in creating novel heterocyclic structures which are important in medicinal chemistry (Abdelhamid et al., 2020).
Synthesis of Annulated Dihydroisoquinoline Heterocycles : Saleh et al. (2020) described the synthesis of novel dihydroisoquinoline heterocycles via nitrogen ylides, showcasing the compound's role in creating structurally diverse molecules that could have potential applications in drug discovery (Saleh et al., 2020).
Synthesis of Isoquinolines : Harcourt and Waigh (1971) demonstrated the cyclization of related benzylaminoacetonitriles to produce dihydroisoquinolines, indicating the utility of this class of compounds in synthetic organic chemistry (Harcourt & Waigh, 1971).
Safety And Hazards
Propiedades
IUPAC Name |
(2Z)-2-(6,7-dimethoxy-3,4-dihydro-2H-isoquinolin-1-ylidene)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-16-12-7-9-4-6-15-11(3-5-14)10(9)8-13(12)17-2/h3,7-8,15H,4,6H2,1-2H3/b11-3- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZAKBHKVKPSDN-JYOAFUTRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCNC2=CC#N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C\2C(=C1)CCN/C2=C\C#N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetonitrile | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{N'-[(2-chloropyridin-3-yl)sulfonyl]hydrazinecarbonyl}-N-(2,4-dimethylphenyl)benzene-1-sulfonamide](/img/structure/B2883654.png)
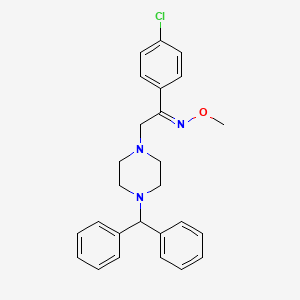
![(3-(1H-tetrazol-1-yl)phenyl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)methanone](/img/structure/B2883657.png)
![2-[(2,6-dichlorobenzyl)sulfanyl]-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole](/img/structure/B2883659.png)
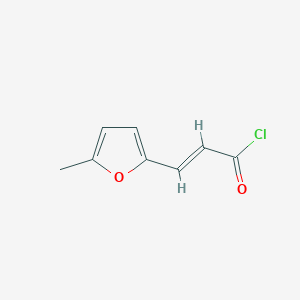


![3-(1-azepanylcarbonyl)-1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-7-methyl-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione](/img/structure/B2883666.png)
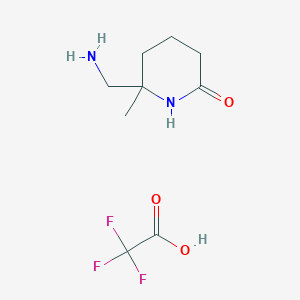

![N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2883670.png)
![3-(3-fluorophenyl)-N-[(4-methylphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2883671.png)
